TPSA Advantage: Lower Polar Surface Area Relative to Primary Sulfonamide Analog Enables Superior Predicted Membrane Permeability
1-(2,4-Difluorophenyl)-N-methylmethanesulfonamide exhibits a calculated TPSA of 46.17 Ų, which is 13.99 Ų lower than that of its primary sulfonamide analog (2,4-difluorophenyl)methanesulfonamide (TPSA 60.16 Ų) . This reduction is directly attributable to N-methylation, which eliminates one hydrogen-bond donor from the sulfonamide group. In drug discovery, TPSA values below 60 Ų are generally associated with improved passive membrane permeability, while values below 70 Ų are a component of Lipinski's and Veber's rules for oral bioavailability [1]. The lower TPSA of the target compound positions it more favorably for programs requiring blood-brain barrier penetration or oral absorption.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 46.17 Ų |
| Comparator Or Baseline | (2,4-Difluorophenyl)methanesulfonamide (CAS 1001026-56-7): 60.16 Ų |
| Quantified Difference | 13.99 Ų lower (23.3% reduction) |
| Conditions | Calculated TPSA from vendor data (Leyan); consistent methodology across both compounds |
Why This Matters
Lower TPSA directly correlates with improved passive membrane permeability, making this compound a more suitable building block for CNS-penetrant or orally bioavailable drug candidates compared to the primary sulfonamide analog.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. View Source
